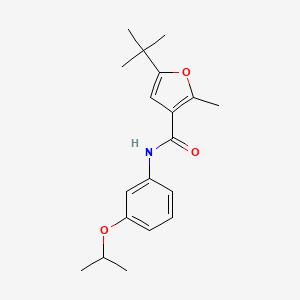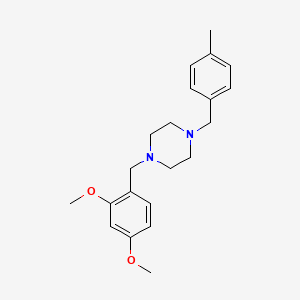![molecular formula C16H16ClFN4O B5875727 2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)
2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The molecule also contains a piperazine ring, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Chemical Reactions Analysis
The chemical reactions involving “2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine” would depend on the specific conditions and reagents used. For instance, it might undergo reactions typical of pyrimidines, such as electrophilic substitution, or reactions at the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine” would depend on its specific structure. For example, properties such as melting point, boiling point, and solubility would be determined by factors such as its molecular weight and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen
Medicine: Thrombin Inhibition
This compound has been identified as a potent thrombin inhibitor, which is crucial in the development of anticoagulant therapies . Thrombin plays a significant role in blood clotting, and its inhibition is a key therapeutic target for preventing thrombosis. The specific structure of this compound allows for high-affinity binding to thrombin, offering a promising avenue for new anticoagulant drugs.
Agriculture: Pest Control
In the agricultural sector, derivatives of this compound could be explored for their potential use in pest control. The structural components of the compound, particularly the pyrimidine ring, are often found in substances that exhibit insecticidal properties. Research into this application could lead to the development of new, more effective pesticides .
Material Science: Synthesis of Heterocycles
The compound’s ability to act as a dipolarophile makes it valuable in the synthesis of bioactive heterocycles . These heterocycles are essential in creating materials with specific electronic and photonic properties, which can be used in various high-tech applications, including organic semiconductors and light-emitting diodes (LEDs).
Environmental Science: Analytical Chemistry
In environmental science, this compound could be used as a standard or reagent in analytical chemistry to detect and quantify pollutants. Its unique spectral properties allow for precise measurements, which is critical in monitoring environmental contaminants and ensuring compliance with safety standards .
Biochemistry: Enzymatic Studies
The compound has applications in biochemistry, particularly in enzymatic studies where it can be used to investigate enzyme kinetics and mechanisms . Its interaction with enzymes can provide insights into enzyme function and aid in the design of enzyme inhibitors, which have therapeutic potential.
Pharmacology: Drug Development
In pharmacology, the compound’s structural features, including the chloro-fluorophenyl group, are often seen in molecules with pharmacological activity . This suggests potential applications in drug development, especially in the design of molecules targeting specific receptors or enzymes within the body.
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine” would depend on factors such as its reactivity and the nature of any by-products formed during its synthesis. For example, it might be harmful if inhaled, cause skin irritation, or be dangerous if swallowed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O/c17-13-3-1-4-14(18)12(13)11-15(23)21-7-9-22(10-8-21)16-19-5-2-6-20-16/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWDFYPLJXEHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B5875654.png)




![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)
![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)


![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)
